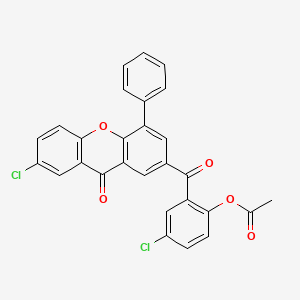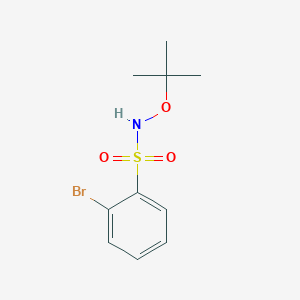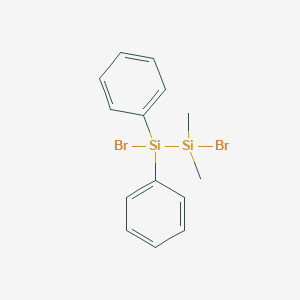
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is an organosilicon compound with the molecular formula C14H16Br2Si2. This compound is characterized by the presence of two bromine atoms attached to a disilane backbone, which is further substituted with dimethyl and diphenyl groups. It is a valuable intermediate in organic synthesis and has applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane can be synthesized through the bromination of 1,1-dimethyl-2,2-diphenyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1-dimethyl-2,2-diphenyldisilane.
Oxidation Reactions: Oxidation can lead to the formation of disiloxane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of substituted disilanes.
Reduction: Formation of 1,1-dimethyl-2,2-diphenyldisilane.
Oxidation: Formation of disiloxane derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-1,1-dimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for nucleophilic substitution, while the disilane backbone provides stability and flexibility. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: An organobromine compound with a simpler structure, used as a brominating agent and in the synthesis of other chemicals.
1,2-Dibromobutane: Another organobromine compound with a different carbon backbone, used in organic synthesis.
Uniqueness
1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other organobromine compounds
Propiedades
IUPAC Name |
bromo-[bromo(dimethyl)silyl]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2Si2/c1-17(2,15)18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYEERPPVGIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617357 |
Source


|
| Record name | 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143430-64-2 |
Source


|
| Record name | 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
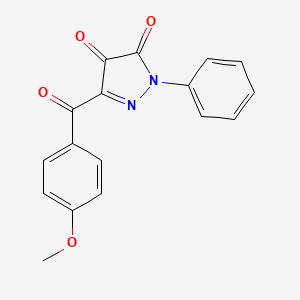
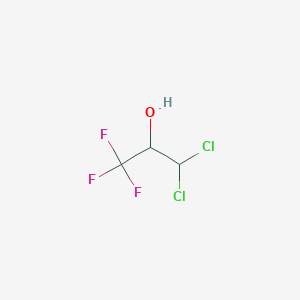
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
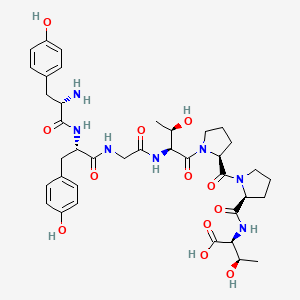
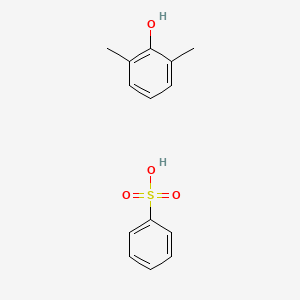

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
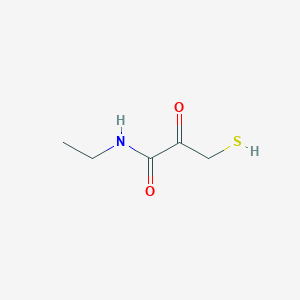
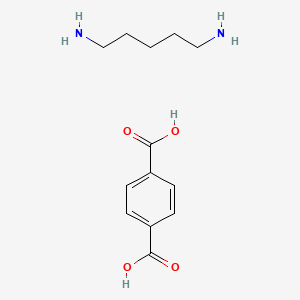
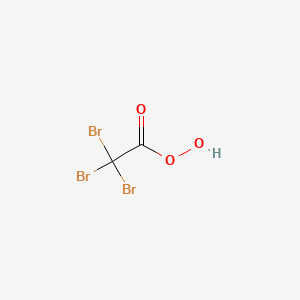
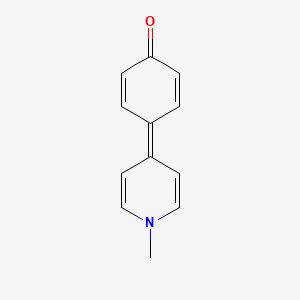
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
